molecular formula C14H12N2O3S2 B1621618 Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate CAS No. 178675-17-7

Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate

Cat. No. B1621618
M. Wt: 320.4 g/mol
InChI Key: PCHMYYLDEPUVQL-UHFFFAOYSA-N
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Description

“Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate” is a chemical compound with the CAS Number: 178675-17-7 . It has a molecular weight of 321.4 . The IUPAC name for this compound is methyl 3- (3-benzoylthioureido)-1H-1lambda3-thiophene-2-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13N2O3S2/c1-19-13(18)11-10(7-8-21-11)15-14(20)16-12(17)9-5-3-2-4-6-9/h2-8,21H,1H3,(H2,15,16,17,20) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is stored at a temperature of 28 C .

Scientific Research Applications

Crystal Structure and Molecular Interactions

The crystal structure of closely related compounds to Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate has been a subject of interest in scientific research. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reveals a thiophene ring substituted with a 2-amino group and a 3-methyl ester group. This structure is stabilized by intra- and intermolecular hydrogen bonds (Vasu et al., 2004).

Synthesis and Chemical Reactions

Various derivatives of thiophene carboxylates, including those structurally similar to Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate, have been synthesized. For instance, derivatives have been prepared by acylation, followed by reactions introducing a basic substituent (Sauter et al., 1976). Similarly, 1,4-disubstituted thiosemicarbazides have been reacted with ethenetetracarbonitrile to form thiadiazoles and oxadiazoles, indicating the compound's potential in the synthesis of various heterocyclic compounds (Hassan et al., 2005).

Tyrosinase Inhibition and Transportation Behavior

Research has also focused on the biological applications of thiophene derivatives. For example, certain β-enamino thiosemicarbazide derivatives have shown high inhibition of tyrosinase activity, which is significant in medical and cosmetic applications (Chaves et al., 2018).

Antimicrobial Activities

Another aspect of research is the exploration of antimicrobial properties. Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, a compound structurally related to Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate, has shown promising antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Abu‐Hashem et al., 2011).

Catalytic Applications

The use of thiophene derivatives in catalytic processes has also been studied. For instance, research on palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in carboxylic acids highlights the potential use of these compounds in organic synthesis and catalysis (Giri et al., 2007).

Synthesis of Heterocyclic Compounds

The synthesis of mono- and N,N-disubstituted thioureas and N-acylthioureas using thiophene derivatives demonstrates their utility in creating a variety of heterocyclic compounds, which have numerous applications in pharmaceuticals and materials science (Katritzky et al., 2004).

properties

IUPAC Name

methyl 3-(benzoylcarbamothioylamino)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c1-19-13(18)11-10(7-8-21-11)15-14(20)16-12(17)9-5-3-2-4-6-9/h2-8H,1H3,(H2,15,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHMYYLDEPUVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=S)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363212
Record name SBB062200
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate

CAS RN

178675-17-7
Record name SBB062200
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl-3-amino-2-thiophene carboxylate (30 g, 1 equiv) and benzoyl isothiocyanate (46 ml, 1.8 equiv) in acetone (250 ml) were heated to 65° C. for 30 minutes. After cooling the solution was concentrated and the resulting solid filtered off and dried (40.54 g). 1H-NMR (CDCl3) δ 3.98 (3H, s), 7.54 (4H, m), 7.94 (2H, m), 8.81 (1H, d), 9.15 (1H, br s); MS (APCI+) found (M+1)=321; C14H12N2O3S2 requires 320.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of benzoyl isothiocyanate (1038 mg, 6.36 mmol) in acetone (3 mL) was added to absolution of 3-aminothiophene-2-carboxylic acid methyl ester (500 mg, 3.18 mmol) in acetone (3 mL). The mixture was stirred at room temperature for 10 hours and then concentrated, and the residue was purified by silica gel chromatography (Hex/EtOAc=10/1) to obtain 3-{[(phenylcarbonylamino) thioxomethyl]amino}thiophene-2-carboxylic acid methyl ester.
Quantity
1038 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate
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Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate

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